molecular formula C13H20OS B7991597 1-[2-(n-Pentylthio)phenyl]ethanol CAS No. 1443307-56-9

1-[2-(n-Pentylthio)phenyl]ethanol

Cat. No.: B7991597
CAS No.: 1443307-56-9
M. Wt: 224.36 g/mol
InChI Key: ANEYFVLBWKOHQA-UHFFFAOYSA-N
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Description

1-[2-(n-Pentylthio)phenyl]ethanol is an organic compound characterized by the presence of a phenyl ring substituted with a pentylthio group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(n-Pentylthio)phenyl]ethanol typically involves the reaction of 2-bromo-1-(n-pentylthio)benzene with an appropriate ethanol derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(n-Pentylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: 1-[2-(n-Pentylthio)phenyl]ethanone.

    Reduction: 1-[2-(n-Pentylthio)phenyl]ethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[2-(n-Pentylthio)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[2-(n-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(n-Butylthio)phenyl]ethanol
  • 1-[2-(n-Hexylthio)phenyl]ethanol
  • 1-[2-(n-Octylthio)phenyl]ethanol

Comparison: 1-[2-(n-Pentylthio)phenyl]ethanol is unique due to its specific pentylthio substitution, which imparts distinct physicochemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, reactivity, and biological activity profiles.

Properties

IUPAC Name

1-(2-pentylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEYFVLBWKOHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271239
Record name Benzenemethanol, α-methyl-2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-56-9
Record name Benzenemethanol, α-methyl-2-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-methyl-2-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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